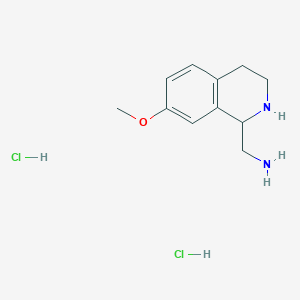

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC15916001

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18Cl2N2O |

|---|---|

| Molecular Weight | 265.18 g/mol |

| IUPAC Name | (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O.2ClH/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H |

| Standard InChI Key | FBXUCXJJDKWDQP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(CCNC2CN)C=C1.Cl.Cl |

Introduction

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a derivative of tetrahydroisoquinoline, featuring a methoxy group at the 7-position and a methanamine moiety. This compound is of interest due to its potential pharmacological applications, particularly in neuropharmacology as a monoamine oxidase inhibitor.

Biological Activities

This compound modulates neurotransmitter levels by inhibiting monoamine oxidase activity, leading to increased concentrations of serotonin and dopamine in synaptic clefts. This can enhance mood and cognitive functions. Additionally, it interacts with various receptors in the central nervous system, contributing to its neuroprotective effects.

Structural Similarities and Unique Features

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks methoxy group | Basic structure without substituents |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Contains additional methoxy groups | Altered pharmacological profile due to extra groups |

| 7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol hydrochloride | Hydroxyl group addition | Affects solubility and reactivity |

The unique substitution pattern at the 7-position with a methoxy group and at the 1-position with a methanamine moiety enhances its interaction with biological targets compared to other tetrahydroisoquinoline derivatives.

Synthesis and Applications

The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves multi-step organic synthesis methods. Its applications span various fields, including neuropharmacology and potentially other areas where monoamine oxidase inhibitors are beneficial.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume